phenyl N-benzylcarbamate
Overview
Description
Phenyl N-benzylcarbamate is an organic compound with the molecular formula C14H13NO2. It is a carbamate derivative, which means it contains a carbamate group (a functional group consisting of a carbonyl group attached to an amine group). This compound is often used in organic synthesis and has various applications in scientific research.
Mechanism of Action
Target of Action
Phenyl N-benzylcarbamate is a type of carbamate compound . Carbamates are known to be useful protecting groups for amines, particularly in the synthesis of peptides . .
Mode of Action
Carbamates in general can be installed and removed under relatively mild conditions . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group, which can be removed with strong acid or heat .
Biochemical Pathways
Carbamates are known to play a crucial role in the synthesis of peptides .
Result of Action
Carbamates, including this compound, are known to be useful in the synthesis of peptides .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl N-benzylcarbamate can be synthesized through the reaction of benzylamine with phenyl chloroformate. The reaction typically occurs in an organic solvent such as dichloromethane, under mild conditions. The reaction is as follows: [ \text{C6H5COCl} + \text{C6H5CH2NH2} \rightarrow \text{C6H5NHCOOCH2C6H5} + \text{HCl} ]
Industrial Production Methods: In industrial settings, this compound can be produced using a similar method but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Phenyl N-benzylcarbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce benzylamine and phenol.
Oxidation: It can undergo oxidation reactions to form corresponding oxidized products.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of this compound.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Various nucleophiles can be used to substitute the carbamate group.
Major Products Formed:
Hydrolysis: Benzylamine and phenol.
Oxidation: Oxidized derivatives of the original compound.
Substitution: Substituted carbamate derivatives.
Scientific Research Applications
Phenyl N-benzylcarbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in organic synthesis. The carbamate group can be easily installed and removed under mild conditions, making it useful in peptide synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: this compound is used in the production of various chemicals and materials, including polymers and coatings.
Comparison with Similar Compounds
Phenyl N-benzylcarbamate can be compared with other carbamate derivatives such as:
Ethyl N-benzylcarbamate: Similar in structure but with an ethyl group instead of a phenyl group.
Methyl N-benzylcarbamate: Contains a methyl group instead of a phenyl group.
Phenyl N-methylcarbamate: Contains a methyl group instead of a benzyl group.
Uniqueness: this compound is unique due to its specific structure, which provides distinct reactivity and applications compared to other carbamate derivatives. Its phenyl and benzyl groups contribute to its stability and versatility in various chemical reactions.
Biological Activity
Phenyl N-benzylcarbamate (C14H13NO2) is a carbamate derivative that has garnered attention for its biological activities, particularly in the fields of medicinal chemistry and enzyme inhibition. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in drug design, and comparative studies with related compounds.
Chemical Structure and Properties
This compound features a phenyl group, a benzyl group, and a carbamate functional group. This unique arrangement contributes to its stability and reactivity in various biochemical contexts. The compound is often used as a protecting group for amines in organic synthesis due to the mild conditions required for its installation and removal.
The biological activity of this compound is primarily attributed to its interaction with enzymes involved in neurotransmitter regulation. Carbamates generally participate in enzyme-catalyzed reactions, influencing metabolic pathways critical for neurotransmission. Notably, this compound has been studied for its potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that hydrolyze acetylcholine, thus playing a role in conditions such as Alzheimer's disease .
Biological Activity Studies
Research has demonstrated that this compound exhibits significant inhibitory effects on AChE and BChE. The inhibitory potency can be quantified using IC50 values, which measure the concentration required to inhibit 50% of enzyme activity. Below is a summary table of relevant findings:
Compound | Enzyme Target | IC50 (µM) | Inhibition Rate (%) |
---|---|---|---|
This compound | AChE | 32.01 | Not Available |
This compound | BChE | 7.02 | 55% at 100 µM |
Compound 2t (similar structure) | BChE | 55.0% at 100 µM | - |
This data indicates that this compound may be more effective against BChE compared to AChE, suggesting its potential role as a selective inhibitor in therapeutic applications .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with other carbamate derivatives:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Ethyl-N-benzylcarbamate | Ethyl group instead of phenyl | Different reactivity due to ethyl substituent |
Methyl-N-benzylcarbamate | Methyl group instead of phenyl | Variation in sterics affecting reactivity |
Phenyl-N-methylcarbamate | Methyl group instead of benzyl | Different steric hindrance impacting enzyme binding |
This compound stands out due to its specific structural arrangement, which enhances its interaction with target enzymes compared to other derivatives.
Case Studies and Research Findings
- Enzyme Inhibition Studies : A study evaluated various carbamates for their ability to inhibit AChE and BChE. This compound was found to exhibit promising inhibitory activity against BChE, making it a candidate for further research in neurodegenerative disease treatment .
- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications on the benzene rings significantly influence the inhibitory potency against cholinesterases. For instance, substituents on the benzene ring can enhance binding affinity and selectivity towards AChE or BChE .
- Potential Therapeutic Applications : Given its inhibitory effects on cholinesterases, this compound is being explored as a potential therapeutic agent for conditions like Alzheimer's disease and other cognitive disorders where cholinergic signaling is impaired .
Properties
IUPAC Name |
phenyl N-benzylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c16-14(17-13-9-5-2-6-10-13)15-11-12-7-3-1-4-8-12/h1-10H,11H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXFWNLKXAIQRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70944604 | |
Record name | Phenyl hydrogen benzylcarbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70944604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22003-17-4 | |
Record name | Carbamic acid, N-(phenylmethyl)-, phenyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022003174 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenyl hydrogen benzylcarbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70944604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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